Diethyl (2-hydroxy-3-phenoxypropyl)phosphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl (2-hydroxy-3-phenoxypropyl)phosphonate is an organophosphorus compound characterized by a phosphonate group attached to a hydroxy-phenoxypropyl moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of diethyl (2-hydroxy-3-phenoxypropyl)phosphonate typically involves the reaction of diethyl phosphite with an appropriate epoxide or halohydrin. One common method is the Michaelis-Arbuzov reaction, where diethyl phosphite reacts with an alkyl halide under mild conditions to form the desired phosphonate . Another approach involves the use of diaryliodonium salts with phosphites in the presence of a base under visible-light illumination .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes. The use of catalysts such as palladium or copper can enhance the efficiency and yield of the reaction . Microwave irradiation and photochemical protocols are also employed to optimize reaction conditions and reduce reaction times .
Analyse Chemischer Reaktionen
Types of Reactions
Diethyl (2-hydroxy-3-phenoxypropyl)phosphonate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The phenoxy group can be reduced under specific conditions.
Substitution: The phosphonate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and bases like sodium hydroxide for substitution reactions . Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation of the hydroxy group yields a ketone, while substitution reactions can introduce various functional groups to the phosphonate moiety .
Wissenschaftliche Forschungsanwendungen
Diethyl (2-hydroxy-3-phenoxypropyl)phosphonate has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of diethyl (2-hydroxy-3-phenoxypropyl)phosphonate involves its interaction with molecular targets such as enzymes and receptors. The phosphonate group can mimic phosphate groups, allowing the compound to inhibit enzymes that utilize phosphate in their catalytic cycles . This inhibition can affect various biochemical pathways, making the compound useful in both research and therapeutic contexts.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other phosphonates such as diethyl phosphite, diethyl (hydroxymethyl)phosphonate, and diethyl (phenyl)phosphonate .
Uniqueness
Diethyl (2-hydroxy-3-phenoxypropyl)phosphonate is unique due to its specific hydroxy-phenoxypropyl moiety, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
105554-48-1 |
---|---|
Molekularformel |
C13H21O5P |
Molekulargewicht |
288.28 g/mol |
IUPAC-Name |
1-diethoxyphosphoryl-3-phenoxypropan-2-ol |
InChI |
InChI=1S/C13H21O5P/c1-3-17-19(15,18-4-2)11-12(14)10-16-13-8-6-5-7-9-13/h5-9,12,14H,3-4,10-11H2,1-2H3 |
InChI-Schlüssel |
RIUIDYKDFPTFIF-UHFFFAOYSA-N |
Kanonische SMILES |
CCOP(=O)(CC(COC1=CC=CC=C1)O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.